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Compound of Interest

Compound Name: Opaganib

Cat. No.: B605085

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of Opaganib, a novel
sphingosine kinase-2 (SK2) inhibitor, with a selection of established kinase inhibitors. The
information presented is collated from publicly available clinical trial data and regulatory
documents to assist researchers and drug development professionals in understanding the
relative safety characteristics of these agents.

Executive Summary

Opaganib is a first-in-class, orally administered, selective inhibitor of sphingosine kinase-2
(SK2), with additional activity against dihydroceramide desaturase (DES1) and
glucosylceramide synthase (GCS).[1][2] Its mechanism, targeting host cell factors rather than a
specific pathogen or tumor-cell kinase, suggests a potential for a distinct safety profile
compared to traditional kinase inhibitors.[3] This guide benchmarks the reported adverse
events of Opaganib against several well-established kinase inhibitors targeting different
pathways:

» Imatinib and Dasatinib/Nilotinib (BCR-ABL inhibitors): Primarily used for chronic myeloid
leukemia (CML).

o Gefitinib (EGFR inhibitor): Used in the treatment of non-small cell lung cancer (NSCLC).
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o Sorafenib, Pazopanib, and Axitinib (Multi-kinase/VEGFR inhibitors): Used for various solid
tumors, including renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC).

The data indicates that Opaganib has been generally well-tolerated in clinical trials, with a
safety profile that appears comparable to placebo in some studies.[4] The most common
treatment-emergent adverse events reported are generally mild to moderate. This contrasts
with some of the more severe and frequent toxicities associated with other classes of kinase
inhibitors, such as the cardiotoxicity seen with some BCR-ABL inhibitors or the dermatological
and gastrointestinal side effects common with EGFR and VEGFR inhibitors.

Comparative Safety Data of Kinase Inhibitors

The following tables summarize the frequency of common adverse events (all grades) reported
in clinical trials for Opaganib and a selection of other kinase inhibitors. It is important to note
that these data are collated from different studies with varying patient populations, disease
states, and treatment durations; therefore, direct cross-trial comparisons should be interpreted
with caution. The adverse events are graded according to the Common Terminology Criteria for
Adverse Events (CTCAE).

Table 1. Comparison of Common Adverse Events (All Grades, % Incidence)
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comparable format.

Signaling Pathways and Mechanism of Action

The differing safety profiles of these kinase inhibitors can be partly attributed to their distinct
mechanisms of action and the signaling pathways they inhibit.

Opaganib and the Sphingosine Kinase 2 (SK2) Pathway

Opaganib is a selective inhibitor of sphingosine kinase 2 (SK2), an enzyme that catalyzes the
formation of sphingosine-1-phosphate (S1P).[10] S1P is a signaling lipid involved in various
cellular processes, including cell growth, proliferation, and inflammation.[11] By inhibiting SK2,
Opaganib reduces S1P levels, which can modulate these pathways.[12] Opaganib also
inhibits dihydroceramide desaturase (DES1) and glucosylceramide synthase (GCS).[2] This
host-targeted mechanism is distinct from kinase inhibitors that directly target kinases involved
in tumor cell proliferation or angiogenesis.[3]
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Opaganib inhibits SK2, reducing S1P and modulating downstream signaling.

Other Kinase Inhibitor Pathways

In contrast, the other kinase inhibitors discussed target pathways more directly associated with

cancer cell proliferation and angiogenesis.

 BCR-ABL: Imatinib, Dasatinib, and Nilotinib inhibit the BCR-ABL fusion protein, a
constitutively active tyrosine kinase that drives CML.[13][14]

o EGFR: Gefitinib inhibits the epidermal growth factor receptor (EGFR), which is often
overactive in NSCLC, leading to uncontrolled cell growth.[15][16][17][18][19]

* VEGFR: Sorafenib, Pazopanib, and Axitinib are multi-kinase inhibitors that prominently target
vascular endothelial growth factor receptors (VEGFRS), thereby inhibiting tumor
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angiogenesis.[20][21][22][23]
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Targeted pathways of various kinase inhibitors.

Experimental Protocols for Safety Assessment

Detailed, step-by-step protocols for preclinical toxicology studies are typically proprietary and
not fully available in the public domain. The following descriptions are based on summaries
from regulatory documents and scientific publications, outlining the general methodologies
used to assess the safety of these kinase inhibitors.

General Preclinical Toxicology Workflow

The preclinical safety evaluation of kinase inhibitors generally follows guidelines from
regulatory bodies like the FDA and EMA.[11][17] A typical workflow is as follows:
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A generalized workflow for preclinical safety assessment of a new drug.

Key Preclinical Safety Studies

Single-Dose and Repeat-Dose Toxicity: These studies are conducted in at least two
mammalian species (one rodent, one non-rodent) to identify target organs of toxicity and to
determine the maximum tolerated dose (MTD).[24] For instance, in preclinical studies with
Imatinib, target organs for toxicity included the liver, hematopoietic system, and reproductive
organs.[15][25] Axitinib showed toxicities in the gastrointestinal tract in mice and dogs.[26]

Safety Pharmacology: These studies investigate the effects of the drug on vital functions.
Core studies include assessment of the cardiovascular, respiratory, and central nervous
systems.[27] For example, Dasatinib was assessed for its potential to cause QT prolongation
in vitro and in vivo.[28][29]

Genotoxicity: A battery of in vitro and in vivo tests are conducted to assess the potential for
the drug to cause genetic damage. This typically includes an Ames test for bacterial
mutations, an in vitro chromosomal aberration test in mammalian cells, and an in vivo
micronucleus test in rodents.[30]

Reproductive and Developmental Toxicology: These studies evaluate the potential effects on
fertility and embryo-fetal development. For example, studies with Sorafenib in rats and
rabbits demonstrated teratogenicity and embryo-fetal toxicity.[31][32]

Carcinogenicity: Long-term studies, typically in rats and mice, are conducted to assess the
carcinogenic potential of the drug, especially for drugs intended for chronic use.[33]

Conclusion

Opaganib's unique mechanism of action as a host-targeted SK2 inhibitor appears to confer a

safety profile that is distinct from many traditional kinase inhibitors. While all kinase inhibitors

have the potential for adverse events, the data available to date suggests that Opaganib is

generally well-tolerated. The most common adverse events associated with Opaganib in

clinical trials have been mild to moderate in severity. This contrasts with the more frequent and

sometimes severe toxicities observed with other classes of kinase inhibitors that directly target
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pathways essential for both cancer and normal cell function. Further clinical development and
real-world evidence will be crucial to fully characterize the long-term safety profile of Opaganib
and its place in the therapeutic landscape. Researchers and clinicians should continue to
carefully monitor patients and report any adverse events to further refine our understanding of
the safety of this novel agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Opaganib - Wikipedia [en.wikipedia.org]

2. Recent Progress in the Development of Opaganib for the Treatment of Covid-19 - PMC
[pmc.ncbi.nlm.nih.gov]

» 3. RedHill Biopharma - Our Programs - Pipeline - Opaganib [redhillbio.com]

e 4. RedHill Biopharma - IND for COVID-19 with Opaganib Submitted to the FDA by RedHill
Biopharma [redhillbio.com]

» 5. Recommendations for the management of cardiovascular risk in patients with chronic
myeloid leukemia on tyrosine kinase inhibitors: risk assessment, stratification, treatment and
monitoring - PMC [pmc.ncbi.nlm.nih.gov]

e 6. Axitinib with or without dose titration for first-line metastatic renal-cell carcinoma: a
randomised double-blind phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

e 7. accessdata.fda.gov [accessdata.fda.gov]
» 8. aacrjournals.org [aacrjournals.org]

» 9. Long-Term Safety With Axitinib in Previously Treated Patients With Metastatic Renal Cell
Carcinoma - PubMed [pubmed.ncbi.nim.nih.gov]

e 10. What are SPHK2 inhibitors and how do they work? [synapse.patsnap.com]
e 11. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

e 12. Opaganib Downregulates N-Myc Expression and Suppresses In Vitro and In Vivo Growth
of Neuroblastoma Cells - PMC [pmc.ncbi.nim.nih.gov]

e 13. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b605085?utm_src=pdf-body
https://www.benchchem.com/product/b605085?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Opaganib
https://pmc.ncbi.nlm.nih.gov/articles/PMC9288228/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9288228/
https://www.redhillbio.com/our-programs/pipeline/opaganib/default.aspx
https://www.redhillbio.com/news/news-details/2020/IND-for-COVID-19-with-Opaganib-Submitted-to-the-FDA-by-RedHill-Biopharma/default.aspx
https://www.redhillbio.com/news/news-details/2020/IND-for-COVID-19-with-Opaganib-Submitted-to-the-FDA-by-RedHill-Biopharma/default.aspx
https://pmc.ncbi.nlm.nih.gov/articles/PMC8211634/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8211634/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8211634/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4120767/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4120767/
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2005/021923_s000_Nexavar_PharmR.pdf
https://aacrjournals.org/clincancerres/article/17/2/212/76582/Targeting-the-BCR-ABL-Signaling-Pathway-in-Therapy
https://pubmed.ncbi.nlm.nih.gov/26320662/
https://pubmed.ncbi.nlm.nih.gov/26320662/
https://synapse.patsnap.com/article/what-are-sphk2-inhibitors-and-how-do-they-work
https://pmc.ncbi.nlm.nih.gov/articles/PMC8160245/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11082966/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11082966/
https://www.researchgate.net/figure/Signaling-pathways-activated-by-BCR-ABL-a-BCR-ABL-activates-GRB-2-SOS-which-in-turn_fig1_285657829
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

14. aacrjournals.org [aacrjournals.org]
15. researchgate.net [researchgate.net]

16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC
[pmc.ncbi.nlm.nih.gov]

17. creative-diagnostics.com [creative-diagnostics.com]

18. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
19. ClinPGx [clinpgx.org]

20. commerce.bio-rad.com [commerce.bio-rad.com]

21. VEGF-A/VEGFR?2 signaling network in endothelial cells relevant to angiogenesis - PMC
[pmc.ncbi.nlm.nih.gov]

22. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani |
Insights of Nature | Medium [medium.com]

23. ClinPGx [clinpgx.org]

24. ema.europa.eu [ema.europa.eu]

25. researchgate.net [researchgate.net]

26. accessdata.fda.gov [accessdata.fda.gov]
27. researchgate.net [researchgate.net]

28. Dasatinib can Impair Left Ventricular Mechanical Function But May Lack Proarrhythmic
Effect: A Proposal of Non-clinical Guidance for Predicting Clinical Cardiovascular Adverse
Events of Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nim.nih.gov]

29. Cardiovascular Adverse Events and Mitigation Strategies for Chronic Myeloid Leukemia
Patients Receiving Tyrosine Kinase Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

30. consensus.app [consensus.app]

31. drugs.com [drugs.com]

32. accessdata.fda.gov [accessdata.fda.gov]
33. pdf.hres.ca [pdf.hres.ca]

To cite this document: BenchChem. [Benchmarking Opaganib's Safety Profile Against Other
Kinase Inhibitors: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605085#benchmarking-opaganib-s-safety-profile-
against-other-kinase-inhibitors]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://aacrjournals.org/clincancerres/article/18/4/930/77476/Molecular-Pathways-BCR-ABLBCR-ABL
https://www.researchgate.net/figure/Simplified-EGFR-signaling-pathway-Ligands-are-EGF-TGF-b-ER-and-AR-The-two-main_fig1_49711601
https://pmc.ncbi.nlm.nih.gov/articles/PMC1681468/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1681468/
https://www.creative-diagnostics.com/egf-egfr-signaling-pathway.htm
https://en.wikipedia.org/wiki/Epidermal_growth_factor_receptor
https://www.clinpgx.org/pathway/PA162356267
https://commerce.bio-rad.com/en-us/prime-pcr-assays/pathway/development-vegf-signaling-via-vegfr2-generic-cascades
https://pmc.ncbi.nlm.nih.gov/articles/PMC5143324/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5143324/
https://medium.com/insights-of-nature/vegf-molecular-signaling-pathway-mechanism-explained-5fc2b6ed7a59
https://medium.com/insights-of-nature/vegf-molecular-signaling-pathway-mechanism-explained-5fc2b6ed7a59
https://www.clinpgx.org/pathway/PA2032
https://www.ema.europa.eu/en/documents/scientific-guideline/note-guidance-repeated-dose-toxicity_en.pdf
https://www.researchgate.net/publication/351581132_The_Functional_Role_of_Sphingosine_Kinase_2
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2012/202324Orig1s000PharmR.pdf
https://www.researchgate.net/publication/314021632_Axitinib_with_or_without_dose_titration_for_first-line_metastatic_renal_cell_carcinoma_mRCC_Unblinded_results_from_a_randomized_phase_II_study
https://pubmed.ncbi.nlm.nih.gov/31280457/
https://pubmed.ncbi.nlm.nih.gov/31280457/
https://pubmed.ncbi.nlm.nih.gov/31280457/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8955565/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8955565/
https://consensus.app/papers/the-functional-role-of-sphingosine-kinase-2-escarcega-mccullough/a2a154e750dc52568adbba544fd9bf28/
https://www.drugs.com/pro/sorafenib.html
https://www.accessdata.fda.gov/apology_objects/abuse-detection-apology.html
https://pdf.hres.ca/dpd_pm/00043062.PDF
https://www.benchchem.com/product/b605085#benchmarking-opaganib-s-safety-profile-against-other-kinase-inhibitors
https://www.benchchem.com/product/b605085#benchmarking-opaganib-s-safety-profile-against-other-kinase-inhibitors
https://www.benchchem.com/product/b605085#benchmarking-opaganib-s-safety-profile-against-other-kinase-inhibitors
https://www.benchchem.com/product/b605085#benchmarking-opaganib-s-safety-profile-against-other-kinase-inhibitors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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